molecular formula C6H12N2O4S B1340003 1-Ethyl-3-methylimidazolium hydrogen sulfate CAS No. 412009-61-1

1-Ethyl-3-methylimidazolium hydrogen sulfate

Cat. No. B1340003
Key on ui cas rn: 412009-61-1
M. Wt: 208.24 g/mol
InChI Key: HZKDSQCZNUUQIF-UHFFFAOYSA-M
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Patent
US08252943B2

Procedure details

226.8 g (0.72 mol) of Ba(OH)2 (octahydrate) are suspended in 600 g of water. The suspension is heated to 80° C., resulting in the barium salt melting and forming an aqueous emulsion. 149.8 g (0.72 mol) of 1-methyl-3-ethylimidazolium hydrogensulfate are added dropwise to this emulsion, with the temperature rising to 100° C. Despite the barium sulfate which precipitates, the suspension remains readily stirrable. The reaction mixture is stirred for another 2 hours at 80° C., cooled and the precipitated BaSO4 is filtered off using Celite as filter aid. After addition of 43.5 g (0.72 mol) of glacial acetic acid, the water is removed on a rotary evaporator and the oil which remains is extracted with ethyl acetate. Drying under reduced pressure gives 113.3 g (0.67 mol) of 1-methyl-3-ethylimidazolium acetate (yield: 92%). The chloride content is 4 ppm.
Quantity
149.8 g
Type
reactant
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[CH3:6][N+:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH3:13])[CH:8]=1.[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:14]([O-:17])(=[O:16])[CH3:15].[CH3:6][N+:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH3:13])[CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
149.8 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].C[N+]1=CN(C=C1)CC
Step Two
Name
Quantity
43.5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for another 2 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming an aqueous emulsion
CUSTOM
Type
CUSTOM
Details
rising to 100° C
CUSTOM
Type
CUSTOM
Details
Despite the barium sulfate which precipitates
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitated BaSO4 is filtered off
FILTRATION
Type
FILTRATION
Details
as filter aid
CUSTOM
Type
CUSTOM
Details
the water is removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the oil which remains is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[O-].C[N+]1=CN(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.67 mol
AMOUNT: MASS 113.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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